molecular formula C11H9KN2S B3124269 Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate CAS No. 317821-63-9

Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate

Cat. No.: B3124269
CAS No.: 317821-63-9
M. Wt: 240.37 g/mol
InChI Key: CLSYFAHTINFICP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate is an organosulfur compound that features a pyrimidine ring substituted with a 4-methylphenyl group and a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate typically involves the reaction of 4-(4-methylphenyl)-2-pyrimidinethiol with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where the thiol group is deprotonated by the potassium hydroxide to form the thiolate anion, which then associates with the potassium cation to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate can undergo various types of chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile.

    Complexation: The thiolate group can form complexes with transition metals, which can be useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Complexation: Transition metal salts such as palladium chloride or nickel acetate are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Alkylated or acylated derivatives.

    Complexation: Metal-thiolate complexes.

Scientific Research Applications

Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used to study the interactions of thiolate groups with biological molecules.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate involves the interaction of the thiolate group with electrophilic centers. The thiolate group is a strong nucleophile and can readily form bonds with electrophiles, leading to the formation of new chemical species. In biological systems, the compound may interact with metal ions and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-methylphenyltrifluoroborate: Similar in structure but contains a borate group instead of a thiolate group.

    Potassium 4-methylphenylsulfinate: Contains a sulfinate group instead of a thiolate group.

    Potassium 4-methylphenylsulfonate: Contains a sulfonate group instead of a thiolate group.

Uniqueness

Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate is unique due to the presence of the pyrimidine ring and the thiolate group, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules and metal ions.

Properties

IUPAC Name

potassium;4-(4-methylphenyl)pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.K/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSYFAHTINFICP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Reactant of Route 2
Reactant of Route 2
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Reactant of Route 3
Reactant of Route 3
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Reactant of Route 4
Reactant of Route 4
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Reactant of Route 5
Reactant of Route 5
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Reactant of Route 6
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.